Dehydronifedipina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La dehidronifedipina tiene varias aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
La dehidronifedipina ejerce sus efectos inhibiendo la absorción de glucosa en las células. Esta acción está mediada por su interacción con objetivos moleculares específicos involucrados en el transporte de glucosa . El mecanismo de acción del compuesto está estrechamente relacionado con el de la nifedipina, que bloquea los canales de calcio de tipo L regulados por voltaje en el músculo liso vascular y las células miocárdicas . Al prevenir la entrada de iones calcio en estas células, la nifedipina reduce la resistencia vascular arterial periférica y dilata las arterias coronarias, lo que lleva a una disminución de la presión arterial y un aumento del flujo sanguíneo .
Compuestos similares:
Nifedipina: El compuesto principal del cual se deriva la dehidronifedipina.
Nicardipina: Otro bloqueador de los canales de calcio de dihidropiridina con propiedades farmacológicas similares a la nifedipina.
Singularidad: La dehidronifedipina es única en el sentido de que es un metabolito de la nifedipina, proporcionando información sobre las vías metabólicas y la biotransformación de los bloqueadores de los canales de calcio. Su capacidad para inhibir la absorción de glucosa en las células la distingue de otros compuestos similares, convirtiéndola en una herramienta valiosa en la investigación metabólica .
Análisis Bioquímico
Biochemical Properties
Dehydronifedipine is a prodrug that is converted in vivo to nifedipine, its active form . It has been shown to have inhibitory effects on rat liver microsomes and human serum . Dehydronifedipine binds covalently to cytochrome P450 enzymes and inhibits their activity .
Cellular Effects
Dehydronifedipine has been shown to influence cellular function by inhibiting the activity of cytochrome P450 enzymes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dehydronifedipine involves its conversion to nifedipine in the body . It binds covalently to cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
Studies on nifedipine, from which Dehydronifedipine is derived, have been conducted .
Metabolic Pathways
Dehydronifedipine is a metabolite of nifedipine . Nifedipine is metabolized mainly by the cytochrome P450 (CYP) isomers CYP3A4 and CYP3A5 .
Transport and Distribution
Dehydronifedipine has been shown to be transported by the drug transporter p-glycoprotein (p-gp) . This could influence its distribution within cells and tissues .
Subcellular Localization
Given its role as a metabolite of nifedipine and its interaction with cytochrome P450 enzymes, it is likely to be found in the endoplasmic reticulum where these enzymes are located .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La dehidronifedipina se sintetiza a través de la biotransformación oxidativa de la nifedipina. Este proceso implica la acción de las enzimas del citocromo P450, específicamente CYP3A4 y CYP3A5 . Las condiciones de reacción normalmente requieren la presencia de estas enzimas y cofactores apropiados para facilitar el proceso de oxidación.
Métodos de producción industrial: La producción industrial de dehidronifedipina sigue principios similares a su síntesis de laboratorio. El proceso implica la oxidación controlada de la nifedipina bajo condiciones específicas que aseguran la conversión eficiente a dehidronifedipina. Esto puede implicar el uso de biorreactores equipados con las enzimas y cofactores necesarios para optimizar el rendimiento y la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: La dehidronifedipina principalmente experimenta reacciones de oxidación. El compuesto se forma a través del metabolismo oxidativo de la nifedipina, que implica la adición de átomos de oxígeno a la molécula .
Reactivos y condiciones comunes: Los principales reactivos involucrados en la formación de dehidronifedipina son las enzimas del citocromo P450 CYP3A4 y CYP3A5. Estas enzimas facilitan el proceso de oxidación bajo condiciones fisiológicas .
Principales productos formados: El principal producto formado a partir de la oxidación de la nifedipina es la dehidronifedipina. Este compuesto conserva la estructura principal de la nifedipina pero con átomos de oxígeno adicionales incorporados a la molécula .
Comparación Con Compuestos Similares
Nifedipine: The parent compound from which dehydronifedipine is derived.
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties to nifedipine.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .
Actividad Biológica
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16N2O6
- Molecular Weight : 344.32 g/mol
- CAS Number : 67035-22-7
- IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions () through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:
- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.
Antihypertensive Effects
Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .
Case Studies and Research Findings
- Calcium Antagonistic Activity :
-
Comparative Pharmacological Studies :
- In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
- Clinical Implications :
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052347 | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67035-22-7 | |
Record name | Dehydronifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidized Nifedipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDRONIFEDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dehydronifedipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of nifedipine?
A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]
Q2: How does grapefruit juice affect nifedipine pharmacokinetics?
A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []
Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?
A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []
Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?
A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []
Q5: How does gliclazide impact nifedipine pharmacokinetics?
A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []
Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?
A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []
Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?
A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.
Q8: How is dehydronifedipine used in cytochrome P450 research?
A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]
Q9: Has dehydronifedipine been detected in the environment?
A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]
Q10: What is the molecular formula and weight of dehydronifedipine?
A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]
Q11: How does the structure of dehydronifedipine differ from nifedipine?
A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.